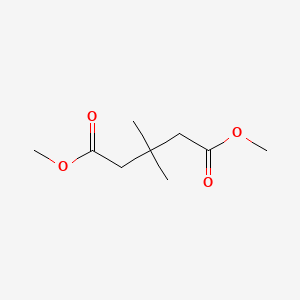

Dimethyl 3,3-dimethylpentanedioate

Overview

Description

Synthesis Analysis

There are two main methods for synthesizing Dimethyl 3,3-dimethylpentanedioate. One method involves dissolving 3,3-dimethylpentanedioic acid in methanol and adding thionyl chloride dropwise. The reaction mixture is stirred at room temperature for 4 hours, then methanol is removed in vacuo at room temperature. The residue is dissolved in ethyl acetate, and a sodium bicarbonate solution is added with stirring. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give Dimethyl 3,3-dimethylpentanedioate . Another method involves adding concentrated sulfuric acid to a stirred solution of 3,3-dimethylpentanedioic acid in methanol. The reaction mixture is heated at 60°C for 4 hours, then cooled to room temperature and concentrated in vacuo .Molecular Structure Analysis

The molecular formula of Dimethyl 3,3-dimethylpentanedioate is C9H16O4 . Unfortunately, the exact structure is not provided in the search results.Scientific Research Applications

Protein Research and Biochemistry

Dimethyl 3,3-dimethylpentanedioate: is utilized in protein research for crosslinking and stabilizing protein-protein interactions . It’s particularly useful in reversible crosslinking, which is essential for studying complex protein interactions and structures. The compound’s ability to form stable amidine bonds with primary amines at physiological pH makes it a valuable tool for biochemists.

Biomolecule Separation

In the field of biomolecule separation, this compound has been functionalized on diatomaceous earth particles to efficiently separate DNA and proteins from cancer cells . This application is crucial for early diagnosis and clinical analysis of cancers, showcasing the compound’s significance in medical research.

Medicine

In medicinal chemistry, 3,3-DIMETHYL-PENTANEDIOIC ACID DIMETHYL ESTER serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it’s used in the synthesis of Pregabalin impurities, which are relevant in the production of anticonvulsants .

Material Science

The compound finds applications in material science as well, where it’s used in the synthesis of materials with potential use in electronics, biosensing, energy storage, and more . Its versatile chemical structure allows for modifications that can lead to the development of new materials with desirable properties.

Environmental Science

In environmental science, Dimethyl 3,3-dimethylpentanedioate is part of research into materials that can aid in environmental monitoring and remediation efforts. Its molecular structure is analyzed for potential use in detecting and quantifying environmental pollutants .

Energy Production

This chemical is also explored for its role in energy production. It’s involved in research for developing materials that can be used in energy storage systems, which are vital for the advancement of renewable energy technologies .

Agriculture

In agriculture, the compound’s derivatives are studied for their potential use in creating more efficient fertilizers and pesticides. Its molecular framework allows for the development of compounds that can enhance crop yield and protect plants from pests .

Food Industry

The food industry investigates the use of 3,3-DIMETHYL-PENTANEDIOIC ACID DIMETHYL ESTER in the synthesis of food additives and flavoring agents. Its properties are analyzed to improve food preservation and enhance flavors without compromising safety .

Cosmetics

Lastly, in the cosmetics industry, the compound is examined for its potential as an ingredient in skincare and beauty products. Its chemical characteristics are beneficial for developing products with improved texture and stability .

Analytical Chemistry

In analytical chemistry, Dimethyl 3,3-dimethylpentanedioate is used as a standard for mass spectrometry, helping to identify and quantify compounds in complex mixtures. Its clear mass spectrum makes it a reliable standard for analytical procedures .

Safety And Hazards

properties

IUPAC Name |

dimethyl 3,3-dimethylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,5-7(10)12-3)6-8(11)13-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEAPWIQJBAJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172722 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3,3-dimethylpentanedioate | |

CAS RN |

19184-67-9 | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, 1,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19184-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019184679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,3-dimethylglutarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3,3-dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-pentanedioic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)